Predicted Lipophilicity Advantage: XLogP3-AA Comparison with Unsubstituted Pyridine-3-sulfonamide
The target compound exhibits a computed XLogP3-AA of 1.5 [1], which is notably higher than unsubstituted pyridine-3-sulfonamide (XLogP3-AA ≈ 0.2 as predicted for CAS 2922-45-4 [2]). This difference of Δ1.3 log units reflects improved membrane permeability potential, a key parameter in lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Unsubstituted pyridine-3-sulfonamide (CAS 2922-45-4) XLogP3-AA ≈ 0.2 |
| Quantified Difference | Δ1.3 logP units |
| Conditions | Computed with PubChem release 2021.05.07 (XLogP3 algorithm) |
Why This Matters
Enhanced lipophilicity combined with moderate molecular weight (345.4 Da) positions this compound favorably for lead optimization campaigns targeting intracellular or CNS targets.
- [1] PubChem Compound Summary for CID 45504644. View Source
- [2] PubChem Compound Summary for CID 526207 (pyridine-3-sulfonamide). View Source
